(Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one
Overview
Description
2-(4-methyl-1-piperidinyl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-4-thiazolone is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Metal Coordination A study by Kovalchukova et al. (2017) focused on the coordination of a heterocyclic derivative, similar to the compound , with transition and rare-earth metals. This research revealed the potential of such compounds in forming complexes with metals, which could have implications in areas like catalysis and material science (Kovalchukova et al., 2017).
Cytotoxicity and Molecular Docking Shafeeulla et al. (2017) explored the synthesis of complexes containing thiazole moiety and their cytotoxic activity. The study included molecular docking to understand the interaction with biological targets. This indicates the potential of such compounds in medicinal chemistry, particularly in cancer research (Shafeeulla et al., 2017).
Anti-Tumor Agents Gomha et al. (2016) synthesized new bis-pyrazolyl-thiazoles, which exhibited promising anti-tumor activities. The study highlights the significance of such compounds in developing new therapeutic agents against various types of cancers (Gomha et al., 2016).
Antibacterial and Antifungal Agents Aneja et al. (2011) studied the synthesis of pyrazolyl-thiazolidinediones and their application as antibacterial and antifungal agents. This research demonstrates the potential utility of such compounds in addressing microbial resistance and developing new antimicrobial drugs (Aneja et al., 2011).
Transition Metal Ions Recognition Shi et al. (2007) reported on the affinity of pyrazoline derivatives towards divalent transition metal ions. This property could be harnessed in the development of sensors or in environmental monitoring applications (Shi et al., 2007).
Luminescent Sensors Wang et al. (2019) conducted a study on Zn(II)-based metal-organic frameworks derived from ligands similar to the compound . These frameworks were effective in detecting picric acid, showcasing their potential as luminescent sensors for selective detection of specific substances (Wang et al., 2019).
properties
IUPAC Name |
(5Z)-2-(4-methylpiperidin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-13-7-9-23(10-8-13)19-21-18(24)16(25-19)11-15-12-20-22-17(15)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,20,22)/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCNMGHRKNZEBR-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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